Seladelpar Lysine
Description
Overview of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonism in Translational Research
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as transcription factors, regulating the expression of a multitude of genes involved in metabolism and energy homeostasis. nih.gov The PPAR family consists of three distinct subtypes or isotypes: PPARα (alpha), PPARγ (gamma), and PPARδ (delta), also known as PPARβ. nih.govmdpi.com While all three play roles in metabolic functions like fatty acid metabolism, their tissue distribution and primary functions differ. nih.govmdpi.com
PPARδ is expressed ubiquitously in tissues throughout the body, including the brain, muscle, and liver. researchgate.netthno.org Its activation has been shown to be especially important in regulating fatty acid uptake and oxidation (β-oxidation), lipid transport, and improving insulin (B600854) sensitivity. researchgate.netnih.gov In the context of translational research—the endeavor to translate basic scientific discoveries into clinical applications—PPARδ agonism has become a compelling target. Studies suggest that activating PPARδ could offer protective benefits against conditions associated with the metabolic syndrome, such as dyslipidemia (abnormal blood lipid levels), insulin resistance, and non-alcoholic fatty liver disease. researchgate.netalzdiscovery.org Preclinical research has consistently shown that PPAR activation can improve metabolism, limit inflammation, and modulate pathways relevant to atherosclerosis. nih.gov
Rationale for Preclinical Investigation of Selective PPARδ Agonists
The investigation into selective PPARδ agonists stems from the distinct roles of the three PPAR isotypes. While activating PPARα (the target of fibrate drugs) and PPARγ (the target of thiazolidinediones) has produced therapeutic benefits, these actions are sometimes accompanied by undesirable side effects. nih.govrajeshamin.com For instance, some broader-acting PPAR agonists have faced development challenges due to safety concerns. researchgate.netacs.org
This has led to the "selective PPAR modulator" concept, which posits that developing compounds that specifically target only one PPAR isotype could retain the desired therapeutic effects while minimizing or avoiding the adverse effects associated with activating the other isotypes. nih.gov A highly selective agonist for PPARδ, therefore, offers the potential to harness its beneficial effects on fatty acid oxidation, lipid metabolism, and inflammation without triggering the full range of effects associated with PPARα and PPARγ activation. nih.govrajeshamin.com The lack of a clinically approved selective PPARδ agonist for a long time, despite promising preclinical data, has fueled ongoing research to develop highly selective and potent candidates. researchgate.netthno.org
Historical Perspective on Seladelpar (B1681609) Lysine (B10760008) Discovery and Pre-clinical Development
Seladelpar, also known by its development codes MBX-8025 and RWJ-800025, is a potent and selective agonist of the PPARδ receptor. springer.compharmaceutical-technology.com It is the R-configuration single enantiomer of its chemical structure. nih.govdrugbank.com The compound developed for administration is Seladelpar lysine, a lysine salt formulation. google.com
Seladelpar was originated by Ortho-McNeil, a Johnson & Johnson subsidiary, and its discovery was part of a research program aimed at identifying novel, selective PPARδ agonists. springer.comnewdrugapprovals.org The goal was to create a compound that could effectively manage dyslipidemia and other metabolic disorders. biospace.comresearchgate.net The identification process involved synthesizing and screening various chemical structures for their ability to potently and selectively activate the PPARδ receptor. newdrugapprovals.orgresearchgate.net This effort led to the identification of the compound that would become known as Seladelpar, distinguished by its high potency and significant selectivity for PPARδ over the alpha and gamma isotypes. google.comoup.com
Following its identification, Seladelpar (then MBX-8025) underwent extensive preclinical characterization to determine its biological activity and potential therapeutic effects. These initial studies confirmed its mechanism as a potent PPARδ agonist with high specificity. google.comoup.com
Key findings from preclinical research demonstrated that Seladelpar:
Regulates critical metabolic and liver disease pathways. gilead.comappliedclinicaltrialsonline.comgilead.com
Influences genes involved in bile acid synthesis, leading to a reduction in bile acid pools. tandfonline.commost.gov.bd This occurs through the downregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. nih.govtandfonline.com
Stimulates fatty acid oxidation and utilization. google.com
Exhibits anti-inflammatory and antifibrotic effects in preclinical models. tandfonline.combusinesswire.com
Favorably affects multiple metabolic parameters, including improving plasma lipid and lipoprotein metabolism. google.combiospace.comresearchgate.net In animal models, this translated to lowering LDL cholesterol, triglycerides, and apolipoprotein B-100, while increasing HDL cholesterol. biospace.comresearchgate.netoup.com
These preclinical findings established a strong rationale for further investigation of Seladelpar as a therapeutic agent for metabolic and cholestatic liver diseases.
Data Tables
Table 1: Preclinical Selectivity and Potency of Seladelpar
This table summarizes the reported potency and selectivity of Seladelpar for the three human PPAR isotypes based on preclinical data.
| Receptor Target | Potency (EC₅₀) | Selectivity vs. PPARα | Selectivity vs. PPARγ |
| PPARδ | ~2 nM | >600-fold | >2500-fold |
| PPARα | >1200 nM | - | - |
| PPARγ | >5000 nM | - | - |
| Data sourced from patent and preclinical study literature. google.comoup.com EC₅₀ (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum. |
Table 2: Key Preclinical Findings for Seladelpar (MBX-8025)
This table outlines significant effects observed in early preclinical and proof-of-concept clinical studies.
| Parameter | Observed Effect | Research Context | Reference(s) |
| Lipid Profile | Reduced LDL, Triglycerides, Apolipoprotein B-100 | Studies in patients with mixed dyslipidemia | researchgate.netoup.com |
| Inflammation | Reduced high-sensitivity C-reactive protein (hsCRP) | Studies in patients with mixed dyslipidemia | researchgate.net |
| Bile Acid Synthesis | Downregulates CYP7A1, the rate-limiting enzyme | Mechanistic studies | nih.govtandfonline.com |
| Liver Enzymes | Reduced liver enzyme levels (e.g., ALT, GGT) | Studies in dyslipidemic patients and liver disease models | alzdiscovery.orgresearchgate.net |
| These findings provided the foundational evidence for Seladelpar's development. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
928821-40-3 |
|---|---|
Molecular Formula |
C27H41F3N2O9S |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid;dihydrate |
InChI |
InChI=1S/C21H23F3O5S.C6H14N2O2.2H2O/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;7-4-2-1-3-5(8)6(9)10;;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);5H,1-4,7-8H2,(H,9,10);2*1H2/t17-;5-;;/m10../s1 |
InChI Key |
WTKSWPYGZDCUNQ-JZXFCXSPSA-N |
Isomeric SMILES |
CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)C[C@@H](C(=O)O)N.O.O |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Seladelpar lysine; MBX-8025 lysine dihydrate; MBX-8025 Lysine; MBX 8025 Lysine MBX8025 Lysine |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Seladelpar Lysine
Mechanism of Peroxisome Proliferator-Activated Receptor Delta Activation
The activation of PPARδ by seladelpar (B1681609) initiates a cascade of molecular events, beginning with direct binding to the receptor and culminating in the altered transcription of target genes.
Ligand Binding Dynamics and Receptor Conformational Changes
Seladelpar, as a ligand, binds directly to the ligand-binding domain (LBD) of the PPARδ receptor. nih.govnih.gov X-ray crystallography studies have revealed that seladelpar occupies a specific area within the large, Y-shaped ligand-binding pocket of PPARδ, primarily interacting with the "Center" and "Arm II" regions. nih.gov This binding event is the catalyst for a significant conformational shift in the receptor's structure. mdpi.com
Upon ligand binding, the receptor undergoes a transformation that facilitates the release of corepressor proteins and the subsequent recruitment of coactivator complexes. mdpi.comsemanticscholar.org A critical part of this conformational change involves the stabilization of the activation function-2 (AF-2) domain, which includes helix 12 of the LBD. mdpi.com This stabilization creates a functional binding surface for coactivator proteins, a necessary step for transcriptional activation. mdpi.com
Transcriptional Regulation Mediated by Activated PPARδ
Once seladelpar binds to PPARδ and forms a heterodimer with the retinoid X receptor (RXR), the complex can bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. nih.govmdpi.com The recruitment of coactivators to the seladelpar-bound PPARδ-RXR complex is essential for initiating gene transcription. mdpi.comresearchgate.net
Studies have shown that seladelpar effectively recruits several coactivators to the PPARδ-LBD, including PPARγ coactivator-1α (PGC1α), CREB-binding protein (CBP), steroid receptor coactivator-1 (SRC1), and thyroid hormone receptor-associated protein 220 (TRAP220). mdpi.comnih.govmdpi.com The specific coactivators recruited can influence which gene sets are activated, contributing to the specific pharmacological profile of seladelpar. nih.govresearchgate.net This ligand-dependent recruitment leads to the modulation of genes involved in various pathways, including lipid metabolism and bile acid homeostasis. globalgenes.orgfirstwordpharma.com Well-described target genes of PPARδ activation include PDK4, ANGPTL4, and CD36. wikipedia.orgresearchgate.net
Selectivity Profile of Seladelpar Lysine (B10760008) for PPAR Isoforms
The peroxisome proliferator-activated receptor family consists of three isoforms: PPARα, PPARδ, and PPARγ. mdpi.comwikipedia.org While they share structural similarities, they have distinct tissue distributions and regulate different biological functions. mdpi.complymouth.ac.uk Seladelpar was specifically designed as a selective agonist for the PPARδ isoform.
Differential Agonistic Activity Towards PPARδ, PPARα, and PPARγ
Seladelpar demonstrates a strong preferential activation of PPARδ over the other two isoforms, PPARα and PPARγ. This selectivity is quantified by comparing the half-maximal effective concentration (EC50) values for each receptor isoform. A lower EC50 value indicates higher potency.
Research findings consistently show that seladelpar activates PPARδ at nanomolar concentrations, while requiring micromolar concentrations to elicit a response from PPARα and PPARγ, underscoring its high selectivity. nih.govmedchemexpress.com One study reported an EC50 for human PPARδ of 2 nM, with over 750-fold and 2500-fold selectivity against PPARα and PPARγ, respectively. medchemexpress.commedchemexpress.com Another detailed analysis confirmed this high selectivity, demonstrating that seladelpar is a potent activator of PPARδ. nih.gov
| PPAR Isoform | EC50 Value (nM) | Reference |
|---|---|---|
| PPARδ | 20.2 | nih.gov |
| PPARα | 1640 | nih.gov |
| PPARγ | 3530 | nih.gov |
| PPARδ | 2 | selleckchem.commedchemexpress.com |
| PPARα | 1600 | medchemexpress.com |
Key Molecular Pathways and Gene Expression Modulations by Seladelpar Lysine
The activation of PPARδ by seladelpar directly influences the expression of genes that are central to managing bile acid levels.
Regulation of Bile Acid Synthesis Pathways
A primary mechanism of seladelpar's action involves the regulation of the classical bile acid synthesis pathway in the liver. drugbank.comlivdelzihcp.com Published studies demonstrate that PPARδ activation by seladelpar leads to the upregulation and induction of Fibroblast Growth Factor 21 (FGF21) in hepatocytes. drugbank.comresearchgate.netresearchgate.net FGF21, in turn, acts to suppress the expression of CYP7A1 (Cholesterol 7α-hydroxylase), a key gene in this process. drugbank.comlivdelzihcp.comresearchgate.net
Fibroblast Growth Factor 21 (FGF21) Signaling Pathway Activation
A key pharmacological action of seladelpar is the induction of Fibroblast Growth Factor 21 (FGF21), a hormone primarily secreted by the liver that plays a crucial role in regulating energy homeostasis. drugbank.comnih.gov Seladelpar upregulates the expression of FGF21 in the liver, leading to increased serum levels of this protein. nih.gov FGF21 then acts as a signaling molecule, activating its own receptor complex, which includes β-Klotho and a fibroblast growth factor receptor (FGFR). wikipedia.org This activation is a critical step in mediating some of seladelpar's downstream effects, particularly on bile acid metabolism. drugbank.comnih.gov
Independence from Farnesoid X Receptor (FXR) Pathway Regulation
The regulation of bile acid synthesis is also controlled by the farnesoid X receptor (FXR), a nuclear receptor that is activated by bile acids themselves in a negative feedback loop. wikipedia.orgmdpi.com However, the inhibitory effect of seladelpar on bile acid synthesis is independent of the FXR pathway. drugbank.comnih.govnih.gov Studies have shown that seladelpar's ability to repress CYP7A1 expression does not involve the FXR-FGF15/19 axis, which is the primary mechanism by which FXR in the gut regulates bile acid synthesis in the liver. researchgate.net This distinction highlights a unique mechanism of action for seladelpar compared to other therapies that target the FXR pathway.
Involvement of c-Jun N-terminal Kinase (JNK) Signaling
The signaling cascade initiated by FGF21 in response to seladelpar involves the activation of the c-Jun N-terminal Kinase (JNK) signaling pathway. drugbank.comnih.gov JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in various cellular processes, including stress responses, proliferation, and apoptosis. scientificarchives.commdpi.com In the context of seladelpar's action, the activation of JNK by FGF21 is a crucial step in repressing CYP7A1 gene expression. nih.gov The suppressive effect of seladelpar on CYP7A1 can be blocked by a JNK inhibitor, confirming the indispensable role of this pathway. nih.govresearchgate.net
Modulation of Lipid Metabolism-Related Gene Expression
As a PPARδ agonist, seladelpar plays a significant role in modulating the expression of genes involved in lipid metabolism. This leads to improvements in lipid profiles by enhancing fatty acid oxidation and transport.
Induction of Genes Associated with Fatty Acid Oxidation and Transport
Research has shown that seladelpar treatment induces the expression of several genes critical for lipid homeostasis. These include:
Pdk4 (Pyruvate Dehydrogenase Kinase 4): This gene is a prototypical PPARδ-responsive gene that was shown to be induced by seladelpar. researchgate.netnih.gov
Angptl4 (Angiopoietin-Like 4): The expression of this gene is upregulated by both single and multiple doses of seladelpar. researchgate.netnih.gov
Acot2 (Acyl-CoA Thioesterase 2): Similar to Pdk4, Acot2 is another PPAR-responsive gene that is induced following seladelpar treatment. nih.gov
Lpl (Lipoprotein Lipase): The upregulation of this gene was observed primarily after multiple doses of seladelpar. nih.gov
Krt23 (Keratin 23): Similar to Lpl, the induction of this gene was more pronounced with repeated seladelpar administration. nih.gov
GM15441 : The expression of this gene was also noted to be induced by seladelpar treatment. nih.gov
The induction of these genes collectively contributes to the beneficial effects of seladelpar on lipid metabolism.
Table 1: Effect of Seladelpar on Lipid Metabolism-Related Gene Expression
| Gene | Effect of Seladelpar | Timing of Effect |
| Pdk4 | Induced | Single and multiple doses |
| Angptl4 | Upregulated | Single and multiple doses |
| Acot2 | Induced | Single and multiple doses |
| Lpl | Upregulated | Multiple doses |
| Krt23 | Upregulated | Multiple doses |
| GM15441 | Induced | Not specified |
Anti-inflammatory Molecular Mechanisms
In addition to its effects on metabolism, seladelpar exhibits anti-inflammatory properties through the activation of PPARδ. The activation of PPARδ can lead to a reduction in the expression of pro-inflammatory cytokines and chemokines. This anti-inflammatory action is a key component of its therapeutic potential in inflammatory conditions. The precise molecular pathways involved in seladelpar's anti-inflammatory effects are complex and may involve the inhibition of key inflammatory signaling pathways such as NF-κB. nih.gov
Reduction of Pro-inflammatory Cytokine and Chemokine Expression
This compound, a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, exerts anti-inflammatory effects by modulating the expression of key signaling molecules involved in inflammatory pathways. firstwordpharma.commost.gov.bd The activation of PPARδ, a nuclear receptor expressed in various liver cells including macrophages and Kupffer cells, plays a role in the transcriptional regulation of genes involved in inflammation. most.gov.bdlivdelzihcp.com This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.
Research has specifically highlighted the effect of seladelpar on interleukin-31 (IL-31), a cytokine implicated in pruritus. A post-hoc analysis of the Phase 3 ENHANCE trial demonstrated that seladelpar treatment significantly decreased serum IL-31 levels in patients with Primary Biliary Cholangitis (PBC). firstwordpharma.com This reduction was observed after three months of treatment and correlated with the alleviation of self-reported pruritus. firstwordpharma.comwikipedia.org
Table 1: Effect of Seladelpar on Serum IL-31 Levels in PBC Patients (ENHANCE Trial Analysis)
| Treatment Group | Mean Baseline IL-31 (pg/mL) | Mean Post-Treatment IL-31 (pg/mL) | Change from Baseline | p-value |
|---|---|---|---|---|
| Seladelpar 10 mg | 4.2 | 1.7 | Significant Decrease | < 0.001 |
| Placebo | 4.3 | 3.9 | Not Significant | - |
Data sourced from a post-hoc analysis of the Phase 3 ENHANCE trial. firstwordpharma.com
Furthermore, transcriptomics data from animal models have revealed other anti-inflammatory effects. These studies have shown that seladelpar treatment leads to a reduction in the gene expression of lipocalin family members. firstwordpharma.com Notably, decreases in lipocalin-2 have been associated with reduced inflammation in various disease models. firstwordpharma.com
Anti-fibrotic Cellular Mechanisms
Seladelpar demonstrates significant anti-fibrotic properties, primarily through its action on hepatic stellate cells (HSCs). nih.gov Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, a process driven by the activation of HSCs. dovepress.come-enm.orgresearchgate.net Seladelpar's ability to selectively activate PPARδ, which is expressed on HSCs, interferes with the key cellular events that lead to liver fibrosis. most.gov.bdmdpi.com Studies in mouse models of nonalcoholic steatohepatitis (NASH) have shown that seladelpar treatment leads to stark reductions in liver fibrosis, as measured by hydroxyproline (B1673980) content, the rate of new collagen synthesis, and mRNA indices of fibrosis. nih.govphysiology.orgnih.gov
Inhibition of Hepatic Stellate Cell Activation
The activation of HSCs is a pivotal event in the progression of liver fibrosis. nih.govmdpi.com In response to liver injury, quiescent HSCs, which normally store vitamin A, undergo a transdifferentiation into active, myofibroblast-like cells. nih.govmdpi.com These activated HSCs are the primary producers of ECM components, such as collagen, leading to the scarring of liver tissue. dovepress.comresearchgate.net
Seladelpar's mechanism for inhibiting this process is linked to its function as a potent PPARδ agonist. most.gov.bd PPARδ is a nuclear transcription factor that negatively modulates HSC activation and the progression of fibrosis. mdpi.com The activation of PPARδ on HSCs by seladelpar has been shown to induce anti-fibrotic effects. most.gov.bd
Advanced transcriptomic analyses from two distinct mouse models of fibrosis have provided deeper insights into seladelpar's unique anti-fibrotic mechanisms at the molecular level. firstwordpharma.com These studies identified changes in the gene expression of several families of proteins involved in fibrogenesis.
Table 2: Molecular Changes Associated with Seladelpar's Anti-fibrotic Effects in Preclinical Models
| Gene/Protein Family | Effect of Seladelpar | Implied Anti-fibrotic Mechanism | Source |
|---|---|---|---|
| Lipocalin family members | Reduction in gene expression | Decreased inflammation, which is a driver of fibrosis. | firstwordpharma.com |
| Clade A serpin protease inhibitors | Reduction in gene expression | Suggests proteolytic fibrolysis (the breakdown of fibrotic tissue) as a contributing factor to the decrease in fibrosis. | firstwordpharma.com |
Findings are based on transcriptomics data from two distinct fibrosis mouse models. firstwordpharma.com
By inhibiting the fundamental process of HSC activation and promoting pathways that may lead to the resolution of established fibrosis, seladelpar addresses a core mechanism in the pathology of fibrotic liver diseases.
Preclinical Pharmacological Characterization of Seladelpar Lysine
In Vitro Studies in Isolated Cells and Cell Lines
Assessment of PPARδ Activation in Cellular Systems
Seladelpar (B1681609) is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a type of nuclear receptor that is widely present in various tissues and plays a role in regulating genes related to inflammation and metabolism. equisolve.netlivdelzihcp.com When activated by seladelpar, PPARδ influences the transcription of genes involved in key pathways in primary biliary cholangitis (PBC), including metabolic and inflammatory pathways. livdelzihcp.com The mechanism of action for seladelpar's therapeutic effects in PBC is not fully understood, but it is known to involve the inhibition of bile acid synthesis through the activation of PPARδ. livdelzihcp.comdrugbank.comoup.com
Studies have demonstrated that seladelpar's activation of PPARδ leads to a reduction in bile acid synthesis. This is achieved through a fibroblast growth factor 21 (FGF21)-dependent downregulation of CYP7A1, which is the primary enzyme responsible for converting cholesterol into bile acids. drugbank.comoup.comclinicaltrialsarena.com This inhibitory effect on bile acid synthesis is thought to be independent of the farnesoid X receptor (FXR) pathway, another key regulator of bile acid synthesis in the liver. drugbank.com
Gene Expression Profiling in Primary Hepatocytes and Relevant Cell Types
In studies using primary human and mouse hepatocytes, seladelpar treatment has been shown to significantly decrease the messenger RNA (mRNA) expression of CYP7A1. researchgate.netresearchgate.net In primary mouse hepatocytes, seladelpar significantly reduced the expression of Cyp7a1. nih.govresearchgate.net This effect is independent of the farnesoid X receptor (FXR), a nuclear bile acid receptor. nih.govresearchgate.net
Seladelpar was also found to upregulate fibroblast growth factor 21 (Fgf21) in both mouse liver and serum, as well as in cultured hepatocytes. nih.govresearchgate.net Further investigation revealed that recombinant Fgf21 protein activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn represses the gene expression of Cyp7a1 in primary hepatocytes. nih.govresearchgate.net The inhibitory effect of seladelpar on Cyp7a1 expression was blocked by a JNK inhibitor and was absent in the absence of Fgf21, highlighting the essential role of Fgf21 in the PPARδ-mediated downregulation of Cyp7a1. researchgate.netnih.gov
The reduction of CYP7A1 expression by seladelpar has also been confirmed in primary human hepatocytes. nih.govresearchgate.net In these cells, seladelpar significantly reduced the gene expression of CYP7A1 and slightly downregulated CYP7B1, while not affecting CYP8B1 or CYP27A1. researchgate.net Additionally, it increased the expression of PDK4 and FGF21. researchgate.net
A study using RNA-Seq technology on mouse primary hepatocytes stimulated with palmitic acid found that D-chiro-inositol (DCI) supplementation led to significant changes in gene expression, particularly in glycolysis and gluconeogenesis pathways. frontiersin.org While this study did not directly investigate seladelpar, it provides a methodology for establishing transcriptome profiles in primary hepatocytes to understand the effects of different compounds on gene expression. frontiersin.org
| Gene | Cell Type | Effect of Seladelpar | Source |
|---|---|---|---|
| CYP7A1 | Primary Human and Mouse Hepatocytes | Significantly decreased mRNA expression | researchgate.netresearchgate.net |
| Cyp7a1 | Primary Mouse Hepatocytes | Significantly reduced expression | nih.govresearchgate.net |
| Fgf21 | Mouse Liver, Serum, and Cultured Hepatocytes | Upregulated | nih.govresearchgate.net |
| CYP7B1 | Primary Human Hepatocytes | Slightly downregulated | researchgate.net |
| CYP8B1 | Primary Human Hepatocytes | No effect | researchgate.net |
| CYP27A1 | Primary Human Hepatocytes | No effect | researchgate.net |
| PDK4 | Primary Human Hepatocytes | Increased expression | researchgate.net |
| FGF21 | Primary Human Hepatocytes | Increased expression | researchgate.net |
Specificity Assays in Recombinant Receptor Systems
Seladelpar is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). medchemexpress.commedchemexpress.com In vitro studies have demonstrated its high specificity for PPARδ over other PPAR subtypes.
In a transactivation assay, seladelpar activated PPARδ with high potency, exhibiting an EC50 of 20.2 nM and an efficacy of 99.3%. nih.gov In comparison, its activity on PPARα and PPARγ was significantly lower, with EC50 values of 1.64 µM and 3.53 µM, and efficacies of 41.0% and 58.5%, respectively. nih.gov
Another study reported an EC50 of 2 nM for seladelpar's activation of human PPARδ. medchemexpress.comtargetmol.com This study also highlighted its selectivity, with over 750-fold and 2500-fold greater specificity for PPARδ compared to PPARα and PPARγ, respectively. medchemexpress.commedchemexpress.comtargetmol.com
Co-crystal structure analysis revealed that seladelpar binds to the "Center" and "Arm II" regions of the ligand-binding domains of all three PPAR subtypes (α, δ, and γ). nih.gov Despite binding to all three, the significantly lower EC50 values for PPARδ confirm its functional selectivity. nih.govmdpi.com
| PPAR Subtype | EC50 | Efficacy | Selectivity vs. PPARδ | Source |
|---|---|---|---|---|
| PPARδ | 2 nM / 20.2 nM | 99.3% | - | medchemexpress.comnih.govtargetmol.com |
| PPARα | 1.64 µM / 1,600 nM | 41.0% | >750-fold | medchemexpress.comnih.govtargetmol.com |
| PPARγ | 3.53 µM | 58.5% | >2500-fold | medchemexpress.commedchemexpress.comnih.gov |
In Vivo Studies in Animal Models
Investigations in Metabolic Disorder Animal Models
Effects in Dyslipidemic Overweight Animal Models
In vivo studies using animal models of metabolic disorders have demonstrated the beneficial effects of seladelpar on dyslipidemia and other metabolic parameters.
Another study using Alms1 mutant (foz/foz) mice on an atherogenic diet showed that seladelpar normalized hyperglycemia and hyperinsulinemia. targetmol.commedchemexpress.com It also corrected serum lipid profiles and reduced hepatic concentrations of free cholesterol and other lipotoxic lipids. medchemexpress.comtargetmol.commedchemexpress.com Furthermore, seladelpar treatment resulted in a reversal of NASH in these mice. medchemexpress.commedchemexpress.com In wild-type mice on an atherogenic diet, seladelpar administration led to an approximately 18% reduction in body weight. targetmol.com
In the Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model, seladelpar treatment reduced body weight, plasma alanine (B10760859) aminotransferase (ALT), and total liver cholesterol levels. eolas-bio.co.jp It also led to significant improvements in the NAFLD Activity Score and reduced histological markers of steatosis, inflammation, and stellate cell activation. eolas-bio.co.jp
| Animal Model | Key Findings | Source |
|---|---|---|
| Diabetic obese mouse model | Improved dyslipidemia, inflammation, fibrosis, and NASH pathology. | nih.gov |
| Atherogenic diet-fed obese diabetic mice | Reversed dyslipidemia and hepatic lipotoxic lipid storage; improved NASH pathology. | mdpi.commdpi.com |
| Alms1 mutant (foz/foz) mice on atherogenic diet | Normalized hyperglycemia and hyperinsulinemia; corrected serum lipid profiles; reduced hepatic free cholesterol and lipotoxic lipids; reversed NASH. | medchemexpress.comtargetmol.commedchemexpress.com |
| Wild-type mice on atherogenic diet | ~18% reduction in body weight. | targetmol.com |
| Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model | Reduced body weight, plasma ALT, and liver total cholesterol; improved NAFLD Activity Score; reduced histological markers of steatosis, inflammation, and stellate cell activation. | eolas-bio.co.jp |
Amelioration of Nonalcoholic Steatohepatitis (NASH) Pathology in Diabetic Obese Mouse Models
Studies in Animal Models of Cholestatic Liver Diseases
The efficacy of seladelpar has also been evaluated in animal models of cholestatic liver diseases, where it influences bile acid synthesis and liver enzyme biomarkers.
Seladelpar has been shown to suppress bile acid synthesis by downregulating the expression of key enzymes. nih.gov In wild-type mice, administration of seladelpar repressed the hepatic expression of Cholesterol 7 alpha-hydroxylase (Cyp7a1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govresearchgate.net This was accompanied by a decrease in plasma levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for de novo bile acid synthesis. nih.govresearchgate.netresearchgate.net This effect on Cyp7a1 expression was also observed in diet-induced obese NASH mice. researchgate.netresearchgate.net The mechanism appears to be independent of the farnesoid X receptor (FXR) but is mediated through the upregulation of fibroblast growth factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway to repress Cyp7a1. nih.govresearchgate.net
In various animal models, seladelpar treatment has led to significant reductions in elevated liver enzyme biomarkers. In foz/foz mice with NASH, serum alanine aminotransferase (ALT) levels, which were in the range of 300-600 U/L in vehicle-treated animals, were reduced by approximately 50% following seladelpar administration. google.comtargetmol.com Similarly, in a diet-induced obese NASH mouse model, seladelpar alone resulted in significant reductions in plasma ALT and aspartate aminotransferase (AST) levels compared to the vehicle group. nih.gov In a mouse model of ethanol-induced liver disease, seladelpar also protected against liver injury, as indicated by lower serum ALT levels. nih.gov
Table 3: Effect of Seladelpar on Liver Enzymes in Animal Models
| Model | Liver Enzyme | Result |
|---|---|---|
| foz/foz NASH Mice | Alanine Aminotransferase (ALT) | ~50% reduction |
| Diet-Induced Obese NASH Mice | Alanine Aminotransferase (ALT) | Significant reduction |
| Diet-Induced Obese NASH Mice | Aspartate Aminotransferase (AST) | Significant reduction |
| Ethanol-Induced Liver Disease Mice | Alanine Aminotransferase (ALT) | Lower levels |
Summary of findings from various preclinical studies. google.comtargetmol.comnih.govnih.gov
Impact on Bile Acid Synthesis Markers (e.g., plasma C4, hepatic Cyp7a1) in Murine Models
Research in Models of Intestinal Barrier Dysfunction and Inflammation
Seladelpar's therapeutic potential extends to inflammatory conditions of the intestine.
In a mouse model of adoptive T-cell transfer colitis, which mimics features of Crohn's disease, treatment with seladelpar was shown to ameliorate the symptoms of colitis. google.com Furthermore, in a mouse model of alcoholic liver disease, seladelpar demonstrated efficacy in stabilizing intestinal barrier function. nih.govgoogle.com It was found to restore gut barrier integrity and reduce ethanol-induced gut dysbiosis. researchgate.netnih.gov These findings suggest that seladelpar's benefits in liver disease may be partly mediated by its positive effects on the gut-liver axis.
Enhancement of Intestinal Barrier Integrity in Preclinical Systems
Recent preclinical studies have highlighted the potential of seladelpar to improve intestinal barrier function. In animal models of colitis, administration of seladelpar was observed to mitigate symptoms of colitis by enhancing the integrity of the intestinal barrier and reducing inflammation. Further research using a mouse model of alcoholic liver disease demonstrated that seladelpar can prevent and treat ethanol-induced liver damage, a condition linked to compromised gut barrier function. researchgate.net The mechanism for this protective effect is attributed to the direct activation of peroxisome proliferator-activated receptor delta (PPARδ) in both the liver and the intestine. researchgate.net
Studies have shown that chronic ethanol (B145695) consumption disrupts the gut microbiome and impairs the intestinal barrier. researchgate.net Seladelpar treatment was found to restore gut barrier function and address this dysbiosis. researchgate.net Given these findings, seladelpar is being explored for its therapeutic potential in a range of diseases associated with intestinal barrier dysfunction, including inflammatory bowel disease, Crohn's disease, irritable bowel syndrome, and ulcerative colitis. google.com
Pharmacokinetic Investigations in Preclinical Species
Absorption, Distribution, and Metabolism in Animal Models
Preclinical investigations into the pharmacokinetics of seladelpar have been conducted in various animal models. Following oral administration, seladelpar is readily absorbed. europa.eu
The compound exhibits high plasma protein binding, exceeding 99%. europa.eudrugbank.comgilead.com The steady-state apparent volume of distribution has been determined to be approximately 110.3 L in patients with Primary Biliary Cholangitis (PBC), a value that may differ in preclinical animal models but provides an indication of its distribution characteristics. europa.eu
In vitro studies have identified the primary routes of metabolism for seladelpar. It is mainly metabolized by the cytochrome P450 enzyme CYP2C9, with minor contributions from CYP2C8 and CYP3A4. drugbank.comgilead.comnih.gov This metabolic process results in the formation of three main metabolites: seladelpar sulfoxide (B87167) (M1), desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3). drugbank.comgilead.comnih.gov
Excretion Pathways in Animal Studies, Including Biliary Elimination
Animal studies have been crucial in elucidating the excretion pathways of seladelpar and its metabolites. A key finding from these studies is the suggestion of biliary excretion of seladelpar. drugbank.comgilead.comnih.govwikidoc.org In fact, it has been postulated that seladelpar and its metabolites are almost entirely excreted through the bile. tandfonline.com
Following a single oral dose of radiolabeled seladelpar in humans, which often complements preclinical findings, approximately 73.4% of the dose was recovered in the urine (with less than 0.01% as unchanged seladelpar) and 19.5% in the feces (with 2.02% as unchanged seladelpar) over a period of 216 hours. drugbank.comgilead.comnih.govwikidoc.org This indicates that while the primary route of elimination for the metabolites is renal, the parent compound is significantly cleared via the biliary-fecal route.
Identification and Pharmacological Activity of Metabolites in Preclinical Systems
In preclinical systems, the major metabolites of seladelpar have been identified as seladelpar sulfoxide (M1), desethyl-seladelpar (M2), and desethyl-seladelpar sulfoxide (M3). gilead.comnih.govwikidoc.org The formation of these metabolites is primarily mediated by CYP2C9, and to a lesser extent by CYP2C8 and CYP3A4. drugbank.comgilead.comnih.gov
Crucially, in vitro studies have demonstrated that none of these major metabolites possess pharmacological activity. drugbank.comgilead.comnih.govwikidoc.org The metabolite-to-parent area under the curve (AUC) ratios were found to be 0.36 for M1, 2.32 for M2, and 0.63 for M3, indicating that M2 is the most abundant metabolite in circulation. gilead.comnih.govwikidoc.org Despite its higher exposure, M2 is not expected to have clinically relevant pharmacological effects. europa.eu
Table 1: Key Pharmacokinetic Parameters of Seladelpar and its Metabolites
| Parameter | Seladelpar | M1 (seladelpar sulfoxide) | M2 (desethyl-seladelpar) | M3 (desethyl-seladelpar sulfoxide) |
| Primary Metabolizing Enzymes | CYP2C9, CYP2C8, CYP3A4 | - | - | - |
| Metabolite-to-Parent AUC Ratio | - | 0.36 | 2.32 | 0.63 |
| Pharmacological Activity | Active | Inactive | Inactive | Inactive |
| Median Tmax (hours) | ~1.5 | 10 | 4 | 4 |
Structure-Activity Relationship (SAR) Studies for PPARδ Agonism
Elucidation of Ligand-Receptor Binding Interactions
The structure-activity relationship (SAR) of seladelpar and related compounds has been investigated to understand their potent and selective agonism for the peroxisome proliferator-activated receptor delta (PPARδ). The PPARs, including subtypes α, δ, and γ, possess a ligand-binding domain (LBD) composed of 12 α-helices. nih.gov Small molecule agonists bind to this LBD, stabilizing an active conformation that initiates the transcription of downstream target genes. nih.gov
Molecular docking studies have provided insights into the binding interactions of PPARδ agonists. For instance, the carboxylic acid moiety of these agonists typically forms a hydrogen-bond network with key residues in the binding pocket, such as Tyr314, His440, and Tyr464 in PPARα, with similar interactions observed in PPARδ. nih.gov The linker region, such as an isoxazole (B147169) ring in some analogs, is crucial for orienting the different parts of the molecule within the binding site. nih.gov
The selectivity of agonists for PPARδ over other subtypes, particularly PPARγ, is influenced by specific interactions. For example, a hydrogen bond with Thr279 has been identified as a key determinant of selectivity against PPARγ. nih.gov The hydrophobic regions of the binding pocket accommodate lipophilic parts of the agonist, and modifications to these parts, such as the addition of a bromine atom, can significantly enhance binding affinity and activity by optimizing hydrophobic interactions. nih.gov These SAR studies are instrumental in the design and development of new, potent, and selective PPAR ligands. nih.gov
Principles for Rational Design of Selective PPARδ Agonists
The rational design of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, such as seladelpar, is a nuanced process centered on exploiting the subtle structural differences within the ligand-binding domains (LBDs) of the three PPAR isotypes (α, γ, and δ). The primary goal is to create a molecule that binds with high affinity and selectively activates PPARδ, while minimizing interaction with PPARα and PPARγ to avoid off-target effects.
A key strategy in achieving this selectivity lies in the design of a chemical scaffold that can optimally occupy the Y-shaped ligand-binding pocket of PPARδ. This pocket is larger and more flexible compared to those of PPARα and PPARγ. The design of seladelpar and other selective agonists often incorporates a phenoxyacetic acid head group, which mimics the carboxylate group of endogenous fatty acid ligands and forms crucial hydrogen bonds with specific amino acid residues (including His323, His449, and Tyr473) within the LBD's activation function-2 (AF-2) helix, a critical region for receptor activation.
Structural analyses have revealed that the selectivity of agonists like seladelpar is often determined by the specific interactions of their chemical side chains with non-conserved amino acid residues lining the LBD. For instance, the ethyl ether group of seladelpar plays a significant structural role in its selectivity for PPARδ. equisolve.net The design process leverages structure-activity relationships (SARs) to fine-tune these interactions. By modifying the linker and tail portions of the agonist, chemists can enhance binding affinity for PPARδ while creating steric hindrance or unfavorable interactions within the more constrained binding pockets of PPARα and PPARγ. This approach of building upon a modular motif with optimized building blocks allows for the systematic development of highly potent and selective PPARδ agonists. nih.gov
The potency and selectivity of seladelpar have been quantified in preclinical studies. It is a potent agonist of human PPARδ with a half-maximal effective concentration (EC50) of 2 nM. selleckchem.commedchemexpress.com Notably, it demonstrates high selectivity, being over 750-fold more selective for PPARδ than for PPARα and over 2500-fold more selective than for PPARγ. medchemexpress.com This high degree of selectivity is a direct result of the rational design principles aimed at maximizing interactions with the unique structural features of the PPARδ LBD.
Table 1: In Vitro Efficacy and Selectivity of Seladelpar
| Parameter | Value | Reference |
|---|---|---|
| PPARδ EC50 | 2 nM | selleckchem.commedchemexpress.com |
| Selectivity vs. PPARα | >750-fold | medchemexpress.com |
| Selectivity vs. PPARγ | >2500-fold | medchemexpress.com |
Preclinical studies in animal models have further elucidated the pharmacological effects of seladelpar that result from its selective PPARδ activation. In a mouse model of non-alcoholic steatohepatitis (NASH), seladelpar treatment led to significant improvements in liver health. Specifically, it resulted in a substantial reduction in liver fibrosis. nih.gov
Table 2: Effect of Seladelpar on Liver Fibrosis in a Diet-Induced Obese NASH Mouse Model
| Parameter | Result | Reference |
|---|---|---|
| Improvement in Fibrosis Stage (≥ 1 stage) | 27% of mice | nih.gov |
| Reduction in Liver Hydroxyproline (B1673980) Content | ~50% | nih.gov |
Furthermore, seladelpar has been shown to modulate the expression of key genes involved in bile acid synthesis. In wild-type mice, administration of seladelpar led to a marked decrease in the hepatic expression of Cyp7a1, the rate-limiting enzyme in bile acid synthesis, and a corresponding reduction in serum levels of C4 (7α-hydroxy-4-cholesten-3-one), a biomarker for de novo bile acid synthesis. researchgate.netresearchgate.net
Table 3: Effect of Seladelpar on Bile Acid Synthesis Markers in Mice
| Marker | Change | Reference |
|---|---|---|
| Serum C4 | Reduced | researchgate.netresearchgate.net |
| Hepatic Cyp7a1 mRNA Expression | Repressed | researchgate.netresearchgate.net |
Toxicological Investigations in Preclinical Models
Carcinogenicity and Mutagenicity Studies in Rodent Models
Seladelpar (B1681609) has been evaluated for its carcinogenic and mutagenic potential in a series of preclinical studies.
Standard genotoxicity assays have been conducted to assess the potential of seladelpar to induce genetic mutations or chromosomal damage. Seladelpar was found to be negative in the in vitro bacterial reverse mutation (Ames) assay, the in vitro mouse lymphoma assay, and the in vivo mouse micronucleus test. nih.govfda.gov These results indicate that seladelpar is not mutagenic or clastogenic. medicines.org.uk
Long-term carcinogenicity studies were performed in both mice and rats. In 2-year studies, treatment with seladelpar resulted in the observation of treatment-related tumors. medicines.org.uk In a 2-year study in Sprague-Dawley rats, oral administration of seladelpar led to benign interstitial cell tumors in the testes and squamous cell carcinoma of the nonglandular stomach in males at a dose of 30 mg/kg/day. fda.gov However, no tumorigenic effects were seen in male rats at doses up to 10 mg/kg/day or in female rats at doses up to 30 mg/kg/day. fda.gov In both mice and rats, hepatocellular carcinomas and adenomas, as well as forestomach squamous cell carcinomas, were observed. medicines.org.uk Additionally, male rats developed pancreatic acinar cell adenoma and benign testicular interstitial cell tumors. medicines.org.uk The forestomach tumors are considered to have little clinical relevance to humans and were observed at exposures significantly higher than the clinical dose. medicines.org.uk The other observed tumors, including hepatocellular, pancreatic, and testicular tumors, were also associated with exposures well above the anticipated clinical exposure levels. medicines.org.uk
Table 1: Summary of Genotoxicity Assays for Seladelpar
| Assay | Species/System | Results |
| Bacterial Reverse Mutation (Ames) Assay | In vitro | Negative nih.govfda.gov |
| Mouse Lymphoma Assay | In vitro | Negative nih.govfda.gov |
| Mouse Micronucleus Test | In vivo | Negative nih.govfda.gov |
Table 2: Summary of Carcinogenicity Findings for Seladelpar in Rodent Models
| Species | Duration | Tumor Findings | No Observed Effect Level (NOEL) |
| Rat (Sprague-Dawley) | 2 years | Benign testicular interstitial cell tumors, squamous cell carcinoma of the nonglandular stomach (males at 30 mg/kg/day) fda.gov | Males: 10 mg/kg/day, Females: 30 mg/kg/day fda.gov |
| Mouse and Rat | 2 years | Hepatocellular carcinomas and adenomas, forestomach squamous cell carcinomas (both species); pancreatic acinar cell adenoma, benign testicular interstitial cell tumors (male rats) medicines.org.uk | Not explicitly stated in the provided text. |
Reproductive and Developmental Toxicology in Animal Models
Embryo-fetal Development Studies in Rats and Rabbits
Studies investigating the effects of seladelpar on embryo-fetal development have been conducted in both rats and rabbits.
Pre- and Postnatal Development Studies in Rats
In a pre- and postnatal development study in rats, a reduction in pup body weight was observed at a maternal dose of 100 mg/kg/day. nih.gov This effect on body weight persisted into the post-weaning period and was associated with a slight decrease in pre-weaning survival, which was considered an adverse finding. nih.gov However, at a lower dose of 20 mg/kg/day, none of the observed effects in the offspring were considered adverse. nih.gov Furthermore, no adverse effects were noted in clinical observations, neurobehavioral assessments, or the reproductive performance of the offspring of female rats treated with seladelpar. nih.gov Seladelpar did not impact fertility in male or female rats at oral doses up to 100 mg/kg/day. nih.gov
General Toxicology and Organ System Effects in Animal Models
Non-clinical data from conventional studies of safety pharmacology and repeated dose toxicity have not revealed any special hazards for humans. medicines.org.uk
Advanced Research Methodologies and Future Directions for Seladelpar Lysine
Application of Omics Technologies in Preclinical Research
Omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by a drug. These approaches are instrumental in identifying novel biomarkers, understanding disease pathogenesis, and discovering new therapeutic targets.
Transcriptomic profiling, often performed using techniques like RNA-sequencing (RNA-Seq), allows for a comprehensive analysis of the changes in gene expression following treatment with seladelpar (B1681609) lysine (B10760008). frontiersin.org Preclinical studies have demonstrated that seladelpar produces a significant reorganization of metabolic gene expression. researchgate.netnih.gov Specifically, it upregulates genes that promote peroxisomal and mitochondrial lipid oxidation. researchgate.netnih.gov
In mouse models of nonalcoholic steatohepatitis (NASH), seladelpar treatment led to transcriptomic effects on fibrosis-associated gene expression. eolas-bio.co.jp Further analysis of transcriptomics data from two different mouse models of fibrosis revealed that seladelpar's anti-fibrotic mechanism includes a reduction in the expression of lipocalin family members, a novel finding not previously associated with PPAR-δ activation. firstwordpharma.com Additionally, a decrease in the expression of clade A serpin protease inhibitors was observed, suggesting that proteolytic fibrolysis may contribute to the reduction in fibrosis. firstwordpharma.com
The activation of PPAR-δ by seladelpar has been shown to regulate genes involved in several critical pathways, including bile acid synthesis, inflammation, fibrosis, and lipid metabolism, storage, and transport. gilead.comgilead.com A key gene downregulated by seladelpar is CYP7A1, which encodes the rate-limiting enzyme in bile acid synthesis from cholesterol. drugbank.comoup.comtandfonline.comlivdelzihcp.comclinicaltrialsarena.com This downregulation is mediated through the induction of Fibroblast Growth Factor 21 (FGF21), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway. researchgate.netdrugbank.com This effect on CYP7A1 has been observed in primary human and mouse hepatocytes. researchgate.net
Table 1: Key Gene Expression Changes Induced by Seladelpar in Preclinical Models
| Gene/Gene Family | Change in Expression | Associated Pathway/Function | Preclinical Model |
| Genes for lipid oxidation | Upregulated | Peroxisomal and mitochondrial lipid oxidation | Mouse model of NASH researchgate.netnih.gov |
| Fibrosis-associated genes | Modulated | Fibrosis | GAN DIO-NASH mice eolas-bio.co.jp |
| Lipocalin family | Downregulated | Anti-fibrotic mechanism, inflammation | Mouse models of fibrosis firstwordpharma.com |
| Clade A serpin protease inhibitors | Downregulated | Proteolytic fibrolysis | Mouse models of fibrosis firstwordpharma.com |
| CYP7A1 | Downregulated | Bile acid synthesis | Primary human and mouse hepatocytes researchgate.netdrugbank.comoup.comtandfonline.comlivdelzihcp.comclinicaltrialsarena.com |
| FGF21 | Upregulated | Regulation of CYP7A1 via JNK pathway | Mouse liver, serum, and hepatocytes researchgate.net |
Integrating proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites) provides a more complete picture of the cellular response to seladelpar lysine. frontiersin.orgmdpi.comnih.gov While specific integrated proteomic and metabolomic studies solely focused on seladelpar are not extensively detailed in the provided results, the known mechanisms of seladelpar suggest key pathways that would be the focus of such investigations.
Metabolomic analyses in clinical studies have provided evidence of seladelpar's effect on fatty acid oxidation through the analysis of acyl-carnitines. equisolve.net Furthermore, preclinical and clinical data indicate that seladelpar reduces triglycerides and cholesterol. equisolve.net A metabolomic profiling study of a lysine deacetylase inhibitor highlighted how such techniques can uncover metabolic reprogramming, for instance, in the choline (B1196258) pathway. nih.gov This underscores the potential for metabolomics to identify previously unknown effects of seladelpar.
Proteomic studies would complement these findings by quantifying changes in the levels of proteins involved in these metabolic pathways. For example, quantifying the protein levels of enzymes involved in bile acid synthesis, lipid metabolism, and inflammatory signaling would provide direct evidence of seladelpar's impact. The integration of these omics layers can reveal novel drug targets and pathways, offering a deeper understanding of seladelpar's mechanism of action beyond its primary PPAR-δ agonism. frontiersin.orgnih.gov
Comprehensive Transcriptomic Profiling to Elucidate Gene Expression Changes
Exploration of Novel Preclinical Research Applications
While seladelpar is primarily investigated for liver diseases like primary biliary cholangitis (PBC) and was previously studied for NASH, its mechanism of action suggests potential applications in other conditions. pharmaceutical-technology.com Preclinical research has shown its effectiveness in improving markers of hepatic injury and reducing liver fibrosis and steatosis in mouse models of NASH. researchgate.netnih.gov Seladelpar has also been shown to improve metabolic parameters, including hyperglycemia, hyperinsulinemia, and dyslipidemia in diabetic obese mice. medchemexpress.com These findings suggest its potential utility in treating metabolic syndrome and related disorders.
Further preclinical investigations could explore its therapeutic potential in other fibrotic diseases, given its demonstrated anti-fibrotic effects in the liver. researchgate.netnih.gov Rodent models of carbon tetrachloride (CCl4)-induced liver fibrosis or bile duct ligation (BDL) are standard for studying antifibrotic effects. googleapis.com
Development and Refinement of Advanced In Vitro and In Vivo Models for this compound Research
The advancement of preclinical models is crucial for accurately predicting clinical outcomes. For seladelpar research, this includes the use of more sophisticated in vitro and in vivo systems.
In Vitro Models: Human primary hepatocytes cultured in sandwich-culture systems have been utilized to study the effect of seladelpar on CYP7A1 gene expression. equisolve.net The development of three-dimensional (3D) organoid models of the liver and bile ducts could provide a more physiologically relevant system to study the effects of seladelpar on cholestasis and fibrosis. These models can better mimic the complex cell-cell interactions and microenvironment of the liver compared to traditional 2D cell cultures.
In Vivo Models: Mouse models of NASH, such as the high-fat Amylin Liver NASH (AMLN) diet model and the Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model, have been instrumental in demonstrating seladelpar's efficacy in reducing fibrosis, inflammation, and steatosis. researchgate.netnih.goveolas-bio.co.jp Further refinement of these models to better recapitulate the full spectrum of human liver disease will be beneficial. This could include the use of humanized mouse models with transplanted human hepatocytes to better predict human-specific responses to seladelpar.
Computational Modeling and Simulation in Molecular and Preclinical Research of this compound
Computational modeling and simulation are increasingly being used to accelerate drug discovery and development. These in silico methods can provide insights into drug-target interactions, predict pharmacokinetic properties, and simulate the effects of a drug on biological pathways.
For this compound, molecular docking studies could be employed to visualize and analyze its binding to the PPAR-δ receptor in greater detail. This can help in understanding the structural basis for its high potency and selectivity over other PPAR isoforms. medchemexpress.commedchemexpress.com While specific computational modeling studies for seladelpar were not detailed in the search results, the known structural differences between seladelpar and other PPAR-δ agonists, which may account for its safety profile, could be further investigated using these methods.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be used to simulate the dose-response relationship of seladelpar and to predict its effects on biomarkers like alkaline phosphatase (ALP) and total bilirubin. This can aid in optimizing dosing regimens for future clinical trials. Systems biology models that integrate omics data can be developed to simulate the complex network of interactions affected by seladelpar, potentially predicting novel therapeutic effects or off-target activities.
Q & A
Q. What is the molecular mechanism of seladelpar lysine as a PPARδ agonist, and how does this inform preclinical study design?
this compound is a potent, orally active PPARδ agonist with an EC50 of 2 nM, selectively activating the receptor to modulate lipid metabolism, inflammation, and fibrosis pathways . Preclinical studies should focus on dose-response relationships (e.g., EC50 validation in reporter assays) and tissue-specific PPARδ activation using in vitro models (hepatocytes, macrophages) and in vivo models (cholestatic or fibrotic rodents). Key endpoints include transcriptional profiling of PPARδ target genes (e.g., PDK4, ANGPTL4) and downstream biomarkers like alkaline phosphatase (AP) and hs-CRP .
Q. What are the primary and secondary endpoints used in Phase 3 clinical trials for this compound in primary biliary cholangitis (PBC)?
Phase 3 trials prioritize biochemical markers: AP reduction (primary endpoint), along with improvements in total bilirubin, GGT, and pruritus severity (secondary endpoints) . Study designs are randomized, placebo-controlled, with 52-week treatment periods and dose adjustments (e.g., 5 mg to 10 mg escalation based on AP response). Safety monitoring includes transaminase levels and adverse event profiles, particularly hepatotoxicity .
Q. How do pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound influence dosing regimens in clinical studies?
PK studies in healthy subjects show dose-linear exposure and a half-life supporting once-daily oral dosing. PD analyses correlate plasma concentrations with AP reduction, justifying fixed-dose regimens (e.g., 5–10 mg/day). Phase 2 trials demonstrated that 10 mg/day achieved a 45% AP reduction at 12 weeks, guiding Phase 3 dose selection . Researchers should integrate PK/PD modeling to optimize dosing in subpopulations (e.g., cirrhotic patients) .
Q. What in vivo models are validated for studying this compound’s antifibrotic effects?
Rodent models of carbon tetrachloride (CCl4)-induced liver fibrosis or bile duct ligation (BDL) are standard. Endpoints include collagen deposition (histology), hydroxyproline content, and transcriptional markers (e.g., TGF-β1, α-SMA). Seladelpar’s PPARδ activation reduces pro-fibrotic signaling, validated in Phase 3 trials showing fibrosis stage improvement in PBC patients .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s impact on pruritus in PBC patients?
While Phase 3 data report pruritus improvement in some cohorts, variability exists due to patient heterogeneity (e.g., baseline itch severity, UDCA response status). Methodological solutions include stratified randomization, validated itch scales (e.g., 0–10 VAS), and longitudinal mixed-effects models to account for individual trajectories . Post hoc analyses of Phase 3 trials (NCT03301506) suggest dose-dependent effects, warranting mechanistic studies on PPARδ-mediated neuroimmune modulation .
Q. What statistical approaches resolve discrepancies in this compound’s efficacy across subpopulations (e.g., cirrhotic vs. non-cirrhotic PBC)?
Subgroup analyses using logistic regression or Cox proportional hazards models can identify effect modifiers (e.g., MELD score, baseline AP). Sensitivity analyses adjusting for confounding variables (e.g., age, sex) are critical. For example, Phase 3 trials showed consistent AP reduction in cirrhotic patients (Child-Pugh A), supporting broader inclusion criteria in future studies .
Q. How can researchers optimize translational biomarkers to predict this compound’s clinical response in early-phase trials?
Integrate multi-omics: RNA-seq of liver biopsies (PPARδ target genes), serum metabolomics (bile acids, lipids), and proteomics (inflammatory cytokines). Machine learning models (e.g., LASSO regression) can identify biomarker panels predictive of AP normalization or fibrosis regression. Phase 2 data linked hs-CRP reduction to clinical response, validating its utility as a PD marker .
Q. What experimental strategies mitigate hepatotoxicity risks associated with PPARδ agonists like this compound?
Preclinical toxicology studies should assess mitochondrial function (e.g., Seahorse assays) and reactive oxygen species (ROS) in hepatocytes. Clinical protocols mandate regular liver enzyme monitoring (ALT/AST) and discontinuation thresholds (e.g., ALT >3× ULN). Phase 1 data showed no hepatotoxicity at 10 mg/day, but post-marketing surveillance is recommended .
Q. How do drug-drug interactions (DDIs) influence this compound’s efficacy in comorbid populations (e.g., PBC with dyslipidemia)?
In vitro CYP450 inhibition assays and PBPK modeling predict DDIs. Seladelpar is primarily metabolized via UGT1A1/3, with low CYP3A4 involvement, minimizing interactions with statins. However, Phase 3 trials excluded patients on fibrates, necessitating dedicated DDI studies .
Methodological Guidelines
Designing a dose-escalation protocol for this compound in compensated cirrhosis patients
Use adaptive designs (e.g., Bayesian continual reassessment) to balance safety and efficacy. Start with 2.5 mg/day, escalating to 10 mg based on AP response and tolerability. Include stopping rules for hepatotoxicity (ALT >5× ULN) or lack of efficacy (<10% AP reduction at 12 weeks) .
Standardizing histological endpoints in this compound’s antifibrotic trials
Adopt the Ishak or METAVIR scoring system, with central pathologist blinding. Pair biopsies with non-invasive markers (ELF test, FibroScan) to enhance reliability. Phase 3 trials used paired biopsies at baseline and 52 weeks, showing significant fibrosis reduction in responders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
